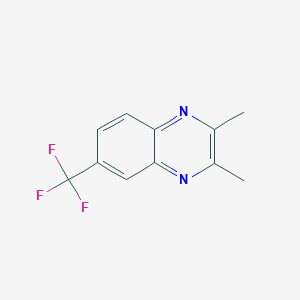
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, it belongs to the quinoxaline family, which includes pharmaceutical and industrial derivatives. Quinoxalines can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .
Synthesis Analysis
A regio-selectivity method for synthesizing 2,3-disubstituted-6-amino quinoxaline has been designed and studied. Researchers have explored its passive diffusion across the blood-brain barrier, quantified it using HPLC-MS/MS, and confirmed its presence in mice brain homogenate extraction .
Molecular Structure Analysis
The molecular formula of This compound is C11H9F3N2 . It has an average mass of approximately 226.2 Da .
科学的研究の応用
Optical and Morphological Studies
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism behaviors. These compounds exhibit fluorescence in solid state and Aggregation Induced Emission (AIE) due to restricted intramolecular rotation. The presence of the electron-withdrawing trifluoromethyl group contributes to large Stoke’s shifts. Their applications in optical and morphological domains are significant, especially in developing new materials with unique optical characteristics (Rajalakshmi & Palanisami, 2020).
Electron Transport Materials
Quinoxaline-containing compounds, including derivatives of this compound, have been synthesized for use as electronic transporting materials in blue phosphorescent organic light emitting diodes (PhOLEDs). These compounds show favorable electron affinity and good thermostability, demonstrating their potential in enhancing the performance of PhOLEDs (Yin et al., 2016).
Synthesis Methods and Catalysis
Research has focused on developing efficient and novel methods for the synthesis of N-heterocycle-fused quinoxalines, including 2,3-dimethyl derivatives. The use of dimethyl sulfoxide as both a reactant and solvent has been explored, suggesting advancements in green chemistry and synthetic methodologies (Xie et al., 2017).
High-Throughput Screening for Synthesis Optimization
The synthesis of quinoxaline derivatives, including 2,3-dimethyl variants, has been enhanced using microdroplet-assisted reaction techniques. This approach significantly accelerates the synthesis process and improves yield, demonstrating a promising method for industrial fabrication of quinoxaline-based substances (Yang et al., 2020).
Photophysics and Electrochemistry
Studies have explored the photophysical and electrochemical behavior of quinoxaline derivatives, including 2,3-dimethyl variants. These investigations provide insights into the electronic structures and potential applications of these compounds in fields like photochemistry and electrochemical sensors (Angulo et al., 2010).
DNA Interactions and Biological Activity
Research on 2,3-bifunctionalized quinoxalines has investigated their interactions with DNA and their biological activities, including anticancer and antimicrobial potentials. This highlights the role of quinoxaline derivatives in the development of novel therapeutic agents (Waring et al., 2002).
特性
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZEEUURVDTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2589468.png)
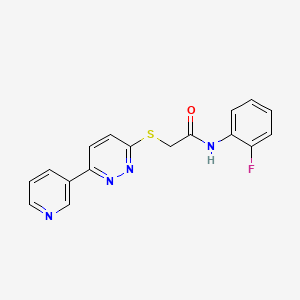
methanone](/img/structure/B2589472.png)
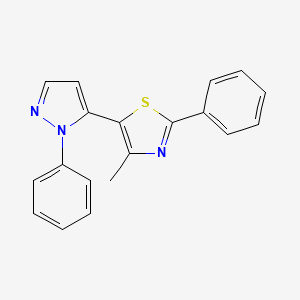
![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
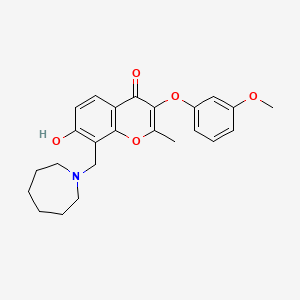
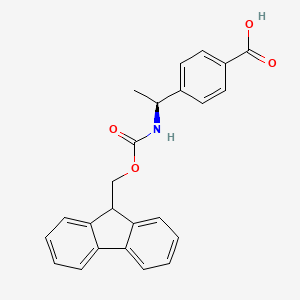
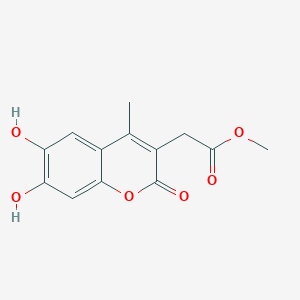
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)
![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)